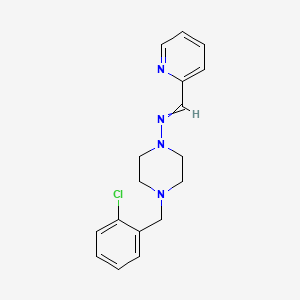

N'-(4-butoxybenzylidene)-4-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Schiff bases like N'-(4-butoxybenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction of an aldehyde with a hydrazide in the presence of an acid catalyst. For example, compounds similar to this compound have been synthesized with high yields under reflux conditions in ethanol, demonstrating the efficiency of this method (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an azomethine (-C=N-) group, which is crucial for their reactivity and coordination behavior. Single crystal X-ray diffraction is commonly used to confirm the structure, showing that such compounds crystallize in various space groups with distinct molecular conformations. For instance, similar compounds have shown E configuration around the C=N bond, indicating planarity in the molecular structure that is conducive to π-conjugation and stability (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Schiff bases like this compound participate in various chemical reactions, including complex formation with metals. These reactions are influenced by the ligand's electron-donating functional groups, which can stabilize metal centers and affect the overall properties of the complex. The coordination with metals such as vanadium and molybdenum has been studied, revealing octahedral geometries and potential for catalytic activities (Liu et al., 2020).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal efficacy of Schiff base compounds related to N'-(4-butoxybenzylidene)-4-methoxybenzohydrazide. For instance, Sirajuddin et al. (2013) synthesized Schiff base compounds that showed significant to good antimicrobial activity against various bacterial and fungal strains, highlighting their potential as bioactive agents (Sirajuddin et al., 2013).

Antioxidant Activity

The antioxidant behavior of certain Schiff base compounds has been theoretically studied, revealing that these compounds exhibit potent antioxidant activity through mechanisms such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). Ardjani and Mekelleche (2017) found that the tautomerization of these compounds greatly influences their antioxidant activity, with some compounds displaying better antioxidant power than ascorbic acid (Ardjani & Mekelleche, 2017).

DNA Interaction

Research indicates that Schiff bases can bind to DNA, suggesting applications in drug design and molecular biology. The study by Sirajuddin et al. demonstrated the DNA-binding capacity of Schiff base compounds, highlighting their potential for interaction with Salmon sperm DNA, which could be crucial for understanding their biological activities and designing DNA-targeted therapies (Sirajuddin et al., 2013).

Catalytic Applications

Compounds related to this compound have been explored for their catalytic properties. Jin (2012) synthesized dioxomolybdenum(VI) complexes with hydrazone ligands that exhibited effective catalysis for sulfoxidation, demonstrating the potential of these compounds in catalytic applications (Jin, 2012).

properties

IUPAC Name |

N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-4-13-24-18-9-5-15(6-10-18)14-20-21-19(22)16-7-11-17(23-2)12-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,21,22)/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGDRRQLQVOKEU-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303084-83-5 |

Source

|

| Record name | N'-(4-BUTOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)